Topiramate Azidosulfate

Beschreibung

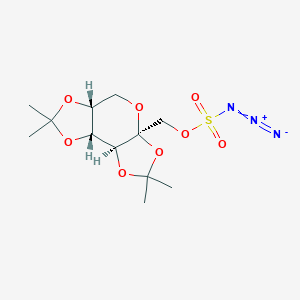

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O8S/c1-10(2)20-7-5-18-12(6-19-24(16,17)15-14-13)9(8(7)21-10)22-11(3,4)23-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLWHTAOFMDWSA-XBWDGYHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549419 | |

| Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106881-35-0 | |

| Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Topiramate Azidosulfate: Structure, Properties, and Analytical Characterization

Foreword

In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its synthetic intermediates and potential impurities is paramount. This guide provides a detailed technical exploration of topiramate azidosulfate, a critical intermediate in the synthesis of the widely-used anticonvulsant drug, topiramate.[1][2] For researchers, process chemists, and quality control professionals, a thorough grasp of this compound's chemical nature, synthesis, and analytical profile is essential for ensuring the final drug product's purity, safety, and efficacy. This document is structured to deliver expert insights and actionable protocols, moving beyond a simple recitation of facts to explain the underlying scientific principles and rationale.

Introduction: The Significance of Topiramate and Its Precursor

Topiramate, marketed under brand names like Topamax®, is a sulfamate-substituted monosaccharide approved for the treatment of epilepsy and the prevention of migraines.[1][3][4][5][6] Its unique fructopyranose backbone distinguishes it structurally from many other central nervous system agents.[7][8] The synthesis of such a complex molecule necessitates a multi-step pathway, wherein specific intermediates are formed and consumed.

This compound, systematically named 2,3:4,5-bis-O-(1-methylethylidene)-β-d-fructopyranose azidosulfate, is the penultimate intermediate in a common synthetic route to topiramate.[1][2] Its significance is twofold:

-

Synthetic Intermediate: It is a key molecular building block that undergoes a reduction of its azide group to form the final sulfamate moiety of topiramate.[9]

-

Reference Standard: Due to its potential to be carried over into the final API, it is classified as a process-related impurity.[10] As such, highly characterized this compound serves as a crucial reference standard for the validation of analytical methods designed to ensure the purity of topiramate.[1][11]

This guide will now delve into the specific chemical and physical attributes of this important compound.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its reactivity and analytical behavior. It is built upon a central core of three fused rings: a pyran ring and two dioxolane rings, which protect the hydroxyl groups of the original fructose molecule.[1]

Chemical Structure

The systematic name for this compound is [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate.[12] The absolute configuration of its contiguous chiral centers has been unambiguously confirmed as 1S, 2S, 3R, 4R.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for developing analytical methods, understanding its solubility for synthesis and purification, and ensuring proper storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉N₃O₈S | [1][13] |

| Molecular Weight | 365.36 g/mol | [13] |

| CAS Number | 106881-35-0 | [13] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 358–359 K (85-86 °C) | [2] |

| Solubility | Soluble in Methanol, Dichloromethane | [2][13] |

| Storage | 2-8°C | [13] |

Synthesis and Role as a Process-Related Impurity

The manufacturing process of topiramate typically involves the chemical modification of D-fructose. The synthesis of this compound is a critical step within this pathway, which, if not driven to completion or if purification is inadequate, can result in its presence as an impurity in the final drug substance.

Synthetic Pathway

The synthesis is a three-step process starting from D-fructose.[2]

-

Protection: D-fructose is reacted with acetone to form 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. This step protects the hydroxyl groups, leaving only the primary alcohol at the C1 position available for subsequent reaction.

-

Sulfonylation: The protected fructose derivative is reacted with sulfuryl chloride (SO₂Cl₂) to form the intermediate chlorosulfate ester, 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-d-fructopyranose.[2][9]

-

Azide Substitution: The chlorosulfate is then treated with an azide salt, typically sodium azide (NaN₃), to yield this compound.[9] The azide anion displaces the chloride on the sulfonyl group.

Experimental Protocol: Synthesis of this compound

The following protocol is a modified procedure based on established literature.[2] Causality: The choice of an aprotic solvent like dichloromethane is crucial to prevent hydrolysis of the reactive chlorosulfate intermediate. The reaction temperature is kept low to control the exothermic nature of the reaction and minimize side-product formation.

Step 1: Synthesis of 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-d-fructopyranose

-

Dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose in anhydrous dichloromethane in a three-neck flask equipped with a nitrogen inlet and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

The resulting solution containing the chlorosulfate intermediate is typically used directly in the next step without isolation.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium azide in a mixture of water and a suitable organic solvent.

-

Cool the chlorosulfate solution from Step 1 to 0°C.

-

Slowly add the sodium azide solution to the reaction mixture. Caution: Sodium azide is highly toxic and potentially explosive.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

After reaction completion, perform a workup by washing the organic layer with water to remove inorganic salts.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent like dichloromethane to obtain X-ray quality crystals.[2]

Self-Validation: The purity of the synthesized this compound must be confirmed using the analytical techniques described in Section 4.0. The identity is confirmed by comparing the spectroscopic data (NMR, MS, IR) with that of a certified reference standard.

Analytical Methodologies

The analysis of topiramate and its impurities, including this compound, presents a challenge due to the molecule's lack of a significant UV-absorbing chromophore.[14] This necessitates the use of more universal detection techniques or derivatization.

Spectroscopic Characterization

Spectroscopy is indispensable for the structural elucidation and identification of this compound.

| Technique | Key Observations and Data |

| ¹H NMR | (400 MHz, CDCl₃, δ ppm): 1.355 (s, 3H), 1.422 (s, 3H), 1.489 (s, 3H), 1.566 (s, 3H) corresponding to the four methyl groups of the isopropylidene protectors. Additional signals for the fructopyranose ring protons are also present.[2] |

| IR | (cm⁻¹): A strong, characteristic stretching vibration for the azide group (N=N=N) is observed around 2157 cm⁻¹. A strong band for the symmetric S=O stretch appears at 1392 cm⁻¹.[2] |

| Mass Spec. | MS (m/z): 364.03 [M-H]⁺. This corresponds to the deprotonated molecular ion.[2] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying topiramate from its impurities. Given the lack of a chromophore, detection methods other than UV are required.

-

Rationale for Detector Choice: Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are effective universal detectors for non-volatile analytes like topiramate and its impurities.[14] However, for the highest sensitivity and specificity, especially at trace levels required for impurity testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[15][16][17]

Protocol: LC-MS/MS Method for Impurity Quantification

This protocol outlines a general approach for the sensitive quantification of this compound in a topiramate drug substance. Method validation according to ICH guidelines is mandatory.[18][19]

-

Standard Preparation:

-

Accurately prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 85:15 Acetonitrile:Water).

-

Perform serial dilutions to create calibration standards covering the expected impurity range (e.g., 0.05% to 0.5% of the API concentration).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the topiramate API sample in the diluent to a final concentration of ~1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Topiramate: m/z 338.0 → 78.0 or 95.9.[17][20]

-

MRM Transition for this compound: A specific precursor-to-product ion transition for the azidosulfate (e.g., based on its fragmentation pattern) must be determined and optimized. Based on its structure, a likely precursor ion would be [M+H]⁺ at m/z 366.1.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the azidosulfate standard against its concentration.

-

Calculate the concentration of this compound in the API sample using the regression equation from the calibration curve.

-

Report the result as a percentage relative to the topiramate concentration.

-

Conclusion

This compound holds a position of significant importance in the chemistry of topiramate. As the direct precursor to the final API, its efficient conversion and removal are critical for process control. Furthermore, its role as a qualified reference standard is indispensable for the analytical methods that safeguard the quality and purity of topiramate drug products. The structural, synthetic, and analytical details provided in this guide offer a comprehensive resource for scientists and professionals dedicated to the rigorous standards of pharmaceutical development and quality assurance.

References

-

Pinto, E. C., Dolzan, M. D., & Cabral, L. M. (2016). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Chromatographic Science, 54(2), 280–290. [Link]

-

Priyanka, P., Jayanna, B. K., Kumar, H. K., Vinaya, & Parkin, S. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. IUCrData, 7(10). [Link]

-

Pinto, E. C., Dolzan, M. D., & Cabral, L. M. (2015). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. PubMed, National Library of Medicine. [Link]

-

SynThink Research Chemicals. Topiramate EP Impurities & USP Related Compounds. [Link]

-

ResearchGate. (n.d.). Degradation pathway of topiramate in the solid state (A) and solution... [Link]

-

ResearchGate. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). A Comprehensive Review of Analytical Methods for the Analysis of Topiramate and Ionic Impurities in Pharmaceutical Compound. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Raju, A. K., et al. (2020). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. PubMed, National Library of Medicine. [Link]

-

ResearchGate. (n.d.). Structural formula of topiramate. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Method Development and Validation by RP-HPLC for Estimation of Topiramate in Bulk and Pharmaceutical Dosage form. [Link]

- Google Patents. (2004).

- Google Patents. (2006).

- Google Patents. (2006).

-

Journal of Applied Pharmaceutical Science. (2020). A sensitive analytical liquid chromatography-tandem mass spectrometry method for the estimation of Topiramate in bulk and pharmaceutical formulation. [Link]

-

Royal Society of Chemistry. (2017). Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy. Analytical Methods. [Link]

-

Priyanka, P., Jayanna, B. K., Kumar, H. K., Vinaya, & Parkin, S. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (n.d.). Topamax (topiramate) tablets label. [Link]

-

CROMlab. (n.d.). Determination of Sulfate and Sulfamate in Topiramate Using a Reagent-Free Ion Chromatography System. [Link]

-

Allmpus. (n.d.). This compound Impurity. [Link]

-

Science.gov. (n.d.). pharmaceutical genotoxic impurities: Topics. [Link]

-

ResearchGate. (2017). Quantitative determination and validation of Topiramate and its tablet formulation by 1H-NMR spectroscopy. [Link]

-

Journal of Applied Pharmaceutical Science. (2020). A sensitive analytical liquid chromatography-tandem mass spectrometry method for the estimation of Topiramate in bulk and pharma. [Link]

-

ResearchGate. (n.d.). Mass spectrum of (a) topiramate and (b) IS, precursor to product ion with its possible fragmentation pattern. [Link]

-

American Epilepsy Society. (2022). LC-MS/MS methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies. [Link]

-

Wikipedia. (n.d.). Topiramate. [Link]

-

Veeprho. (n.d.). Topiramate Impurities and Related Compound. [Link]

-

Pharmaffiliates. (n.d.). Topiramate-impurities. [Link]

-

SID. (2018). A new method for the preparation of pure topiramate with a micron particle size. [Link]

-

Figshare. (2016). The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives. [Link]

-

ResearchGate. (2016). The first general protocol for N-monoalkylation of sulfamate esters: Benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives. [Link]

-

MedlinePlus. (2023). Topiramate. [Link]

-

National Center for Biotechnology Information. (n.d.). Topiramate. PubChem Compound Database. [Link]

-

Drugs.com. (2025). Topiramate: Uses, Dosage, Side Effects, Warnings. [Link]

-

Medical News Today. (2025). Topamax (topiramate): Side effects, uses, dosage, and more. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis and crystal structure of topiramate azidosulfate at 90 K and 298 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topiramate: MedlinePlus Drug Information [medlineplus.gov]

- 5. drugs.com [drugs.com]

- 6. Topamax (topiramate): Side effects, uses, dosage, and more [medicalnewstoday.com]

- 7. Topiramate - Wikipedia [en.wikipedia.org]

- 8. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C12H19N3O8S | CID 13785066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. allmpus.com [allmpus.com]

- 14. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijprajournal.com [ijprajournal.com]

- 16. japsonline.com [japsonline.com]

- 17. japsonline.com [japsonline.com]

- 18. Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]

The Synthesis of Topiramate Azidosulfate from D-Fructose: A Technical Guide for Drug Development Professionals

Abstract

Topiramate, a sulfamate-substituted monosaccharide, is a widely recognized anticonvulsant agent. Its synthesis, originating from the readily available carbohydrate D-fructose, presents a fascinating case study in carbohydrate chemistry and the strategic introduction of key functional groups. This in-depth technical guide provides a comprehensive overview of the synthesis of Topiramate, with a specific focus on the formation and role of a critical intermediate: 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose azidosulfate, herein referred to as topiramate azidosulfate. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of this important synthetic pathway.

Introduction: Topiramate and its Fructose-Based Lineage

Topiramate is a frontline therapeutic for epilepsy and migraine prevention. Structurally, it is a derivative of D-fructose, a testament to the utility of carbohydrates as chiral synthons in drug discovery. The synthesis leverages the inherent stereochemistry of fructose to construct the complex architecture of the final drug molecule. A pivotal intermediate in several synthetic routes to Topiramate is this compound.[1] While sometimes considered an impurity, its controlled synthesis and subsequent conversion are integral to certain manufacturing processes. This guide will elucidate the multi-step synthesis, highlighting the critical transformations from a simple sugar to a potent therapeutic agent.

The Synthetic Pathway: From D-Fructose to this compound

The overall synthetic route can be conceptually divided into three main stages:

-

Protection of D-Fructose: The selective protection of the hydroxyl groups of D-fructose is paramount to direct reactivity to the desired position.

-

Formation of the Chlorosulfate Intermediate: Introduction of the sulfonyl group precursor at the C1 position.

-

Synthesis of this compound: Nucleophilic substitution of the chlorosulfate with an azide moiety.

Stage 1: Protection of D-Fructose as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

The journey from D-fructose to Topiramate begins with the protection of its hydroxyl groups. This is a crucial step to prevent unwanted side reactions in subsequent stages. The most common and efficient method involves the formation of isopropylidene ketals.

Experimental Protocol:

-

Reaction Setup: D-Fructose is suspended in a mixture of acetone and 2,2-dimethoxypropane. The reaction is typically carried out at a reduced temperature (e.g., 0-5 °C) to control the reaction kinetics.

-

Acid Catalysis: A strong acid catalyst, such as sulfuric acid or perchloric acid, is added to the mixture. The acid protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of fructose.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched by the addition of a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The product is then extracted with an organic solvent (e.g., dichloromethane) and purified by crystallization to yield 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose as a white crystalline solid.

Causality of Experimental Choices:

-

Acetone and 2,2-Dimethoxypropane: Acetone serves as both the solvent and the reagent for the formation of the isopropylidene groups. 2,2-Dimethoxypropane acts as a water scavenger, driving the equilibrium towards the formation of the ketal by reacting with the water produced during the reaction.

-

Acid Catalyst: The acid catalyst is essential to facilitate the formation of the reactive electrophile from acetone.

-

Temperature Control: Lower temperatures favor the formation of the thermodynamically more stable pyranose form of the protected fructose.

Stage 2: Synthesis of the Chlorosulfate Intermediate

With the hydroxyl groups at positions 2, 3, 4, and 5 protected, the primary hydroxyl group at C1 is now available for selective functionalization. The introduction of a sulfonyl group is achieved via a chlorosulfate intermediate.

Experimental Protocol:

-

Reaction Setup: 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is dissolved in an aprotic solvent such as toluene or a mixture of toluene and dichloromethane.[2]

-

Addition of Base and Sulfonylating Agent: A base, typically pyridine or triethylamine, is added to the solution, followed by the dropwise addition of sulfuryl chloride (SO₂Cl₂) at a controlled temperature, often below 0 °C.[2]

-

Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully worked up to isolate the 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose-1-chlorosulfate. This intermediate is often used in the next step without extensive purification due to its lability.

Causality of Experimental Choices:

-

Sulfuryl Chloride: SO₂Cl₂ is a reactive and readily available reagent for the introduction of the chlorosulfonyl group.

-

Pyridine/Triethylamine: The base serves multiple purposes. It neutralizes the HCl generated during the reaction, preventing acid-catalyzed side reactions. It also acts as a nucleophilic catalyst, forming a reactive intermediate with sulfuryl chloride that is more susceptible to attack by the alcohol.

-

Aprotic Solvent: An aprotic solvent is used to avoid any reaction with the highly reactive sulfuryl chloride.

-

Temperature Control: The reaction is highly exothermic, and low temperatures are necessary to control the reaction rate and prevent the formation of byproducts.

Stage 3: Formation of this compound

The chlorosulfate intermediate is a versatile precursor for the introduction of various nucleophiles. In this pathway, an azide group is introduced to form this compound.

Experimental Protocol:

-

Reaction Setup: The crude chlorosulfate intermediate from the previous step is dissolved in a suitable solvent, such as acetonitrile or a mixture of dichloromethane and water.[3]

-

Nucleophilic Substitution: Sodium azide (NaN₃) is added to the solution. The reaction is typically stirred at room temperature for several hours.[3]

-

Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound can be purified by crystallization.[3]

Causality of Experimental Choices:

-

Sodium Azide: NaN₃ is a common and effective source of the azide nucleophile.

-

Solvent System: The choice of solvent is crucial to ensure the solubility of both the organic substrate and the inorganic azide salt. A phase-transfer catalyst may sometimes be employed to facilitate the reaction between the two phases.

-

Reaction Time and Temperature: These parameters are optimized to ensure complete conversion of the chlorosulfate intermediate while minimizing potential side reactions. The azide substitution typically proceeds smoothly at ambient temperature.

Conversion of this compound to Topiramate

This compound is a stable intermediate that can be isolated and purified. The final step in the synthesis of Topiramate from this intermediate involves the reduction of the azidosulfate group to a sulfamate group.

Experimental Protocol:

-

Catalytic Hydrogenation: The most common method for this transformation is catalytic hydrogenation.[4] this compound is dissolved in a suitable solvent, such as ethyl acetate, and subjected to a hydrogen atmosphere in the presence of a catalyst, typically palladium on carbon (Pd/C).

-

Reaction Monitoring: The progress of the reduction is monitored by the uptake of hydrogen and by TLC.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude Topiramate is then purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and water or ethyl acetate and hexane, to yield the final product as a white crystalline solid.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of azides to amines. The reaction conditions are generally mild and do not affect the other functional groups in the molecule.

-

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for hydrogenation reactions.

-

Recrystallization: This is a standard purification technique to obtain high-purity crystalline Topiramate suitable for pharmaceutical use.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | D-Fructose | Acetone, 2,2-Dimethoxypropane, H₂SO₄ | 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | 80-90% |

| 2 | 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | SO₂Cl₂, Pyridine | 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose-1-chlorosulfate | High (often used in situ) |

| 3 | Chlorosulfate Intermediate | NaN₃ | This compound | Good to Excellent |

| 4 | This compound | H₂, Pd/C | Topiramate | High |

Conclusion

The synthesis of Topiramate from D-fructose via the this compound intermediate is a robust and well-established process. This guide has detailed the key transformations, providing not only the "how" but also the "why" behind the experimental choices. A thorough understanding of each step, from the initial protection of the carbohydrate starting material to the final reduction of the azidosulfate, is crucial for process optimization, impurity profiling, and ensuring the quality and consistency of the final active pharmaceutical ingredient. The strategic use of protecting groups and the carefully orchestrated introduction of the sulfamate functionality underscore the elegance and efficiency of modern synthetic organic chemistry in the service of medicine.

References

-

Hassanzadeh, B., et al. (2017). A new method for the preparation of pure topiramate with a micron particle size. Journal of Particle Science and Technology, 3(2), 169-174. [Link]

- Cipla Ltd. (2004). Process for the preparation of 2,3:4,5-bis-O(1-methylethylidene)

-

Zeng, H., & Shao, H. (2012). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 222-227. [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. IUCrData, 7(10), x221008. [Link]

- Cipla Ltd. (2004).

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 986-991. [Link]

-

Priyanka, P., et al. (2022). The reaction scheme for the synthesis of I starting from fructose. ResearchGate. [Link]

- Helm AG. (2006).

-

Fokin, V. V., & Sharpless, K. B. (2010). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Angewandte Chemie International Edition, 49(49), 9452-9455. [Link]

- IL DONG PHARMACEUTICAL CO., LTD. (2005). A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)

-

Reddy, K. L., et al. (2008). Direct synthesis of sulfonyl azides from sulfonic acids. Tetrahedron Letters, 49(45), 6437-6439. [Link]

- Shanghai Fosun Pharmaceutical Group Co Ltd, & Chongqing Carelife Pharmaceutical Co Ltd. (2009).

-

METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success [Video]. YouTube. [Link]

- Sandoz AG. (2014).

-

Chad's Prep. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

-

Pearson Study Prep. (2015). Catalytic Hydrogenation: Mechanism [Video]. YouTube. [Link]

-

Supuran, C. T., & Scozzafava, A. (2007). Sulfamates and their therapeutic potential. Expert Opinion on Therapeutic Patents, 17(4), 417-431. [Link]

-

Shepler, B. (2018). Catalytic hydrogenation [Video]. YouTube. [Link]

-

Liu, X., et al. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Nature Communications, 14(1), 473. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101450951A - Method for producing topiramate - Google Patents [patents.google.com]

- 3. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]

- 4. WO2004108732A1 - PROCESS FOR THE PREPARATION OF 2,3:4,5-BIS-O(1-METHYLETHYLIDENE)-Ã-D-FRUCTOPYRANOSE SULFAMATE - Google Patents [patents.google.com]

Spectroscopic Data for Topiramate Azidosulfate: An In-depth Technical Guide

Introduction

Topiramate, a sulfamate-substituted monosaccharide, is a widely utilized antiepileptic drug.[1] During its synthesis and storage, various related substances and potential impurities can arise, necessitating rigorous analytical characterization to ensure pharmaceutical quality and safety.[2][3] One such critical process-related impurity and synthetic intermediate is Topiramate Azidosulfate, systematically named 2,3:4,5-bis-O-(1-methylethylidene)-β-d-fructopyranose azidosulfate.[4][5] The accurate identification and quantification of this impurity are paramount in drug development and manufacturing.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering in-depth analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and practical methodologies for its characterization. The protocols and interpretations presented herein are grounded in established analytical practices to ensure scientific integrity and reproducibility.

Molecular Structure of this compound

A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The structure features a fructopyranose core with two isopropylidene protecting groups and an azidosulfate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, recorded in CDCl₃, displays characteristic signals corresponding to the protons of the fructopyranose ring and the isopropylidene groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.62 | d | 1H | H-3 |

| 4.35 | d | 1H | H-4 |

| 4.25 | m | 1H | H-5 |

| 4.05 | d | 1H | H-1a |

| 3.95 | d | 1H | H-1b |

| 3.85 | d | 1H | H-6a |

| 3.75 | d | 1H | H-6b |

| 1.55 | s | 3H | CH₃ |

| 1.48 | s | 3H | CH₃ |

| 1.42 | s | 3H | CH₃ |

| 1.35 | s | 3H | CH₃ |

Source: G. M. de la-M., et al., 2022[4]

Interpretation of the ¹H NMR Spectrum:

-

The signals for the ring protons (H-3, H-4, and H-5) appear in the downfield region (4.25-4.62 ppm) due to the deshielding effect of the adjacent oxygen atoms.

-

The geminal protons on C-1 and C-6 are diastereotopic, and therefore, they appear as distinct doublets.

-

The four sharp singlet signals between 1.35 and 1.55 ppm are characteristic of the four methyl groups of the two isopropylidene protecting groups. The slight difference in their chemical shifts arises from their different spatial orientations in the fused ring system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 112.5 | C (isopropylidene) |

| 109.8 | C (isopropylidene) |

| 102.1 | C-2 |

| 79.8 | C-3 |

| 78.5 | C-4 |

| 70.9 | C-5 |

| 64.2 | C-1 |

| 62.8 | C-6 |

| 26.5 | CH₃ |

| 26.2 | CH₃ |

| 25.8 | CH₃ |

| 24.5 | CH₃ |

Source: G. M. de la-M., et al., 2022[4]

Interpretation of the ¹³C NMR Spectrum:

-

The signals for the quaternary carbons of the isopropylidene groups appear at 112.5 and 109.8 ppm.

-

The anomeric carbon (C-2) resonates at 102.1 ppm.

-

The carbons of the fructopyranose ring (C-1, C-3, C-4, C-5, and C-6) appear in the range of 62.8 to 79.8 ppm.

-

The four methyl carbons of the isopropylidene groups are observed between 24.5 and 26.5 ppm.

Experimental Protocol for NMR Analysis

In electrospray ionization (ESI) mass spectrometry, fragmentation of the deprotonated molecule of this compound would likely be initiated by the loss of a neutral molecule. A plausible initial fragmentation step is the loss of nitrogen gas (N₂) from the azide group to form a nitrene intermediate, which can then undergo further rearrangements and fragmentation.

Experimental Protocol for LC-MS Analysis

1. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Liquid Chromatography (LC) Parameters:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating Topiramate and its impurities.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated, though negative mode is likely more informative for this compound.

- Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

- Scan Range: m/z 100-500.

- Capillary Voltage: 3-4 kV.

- Source Temperature: 100-150 °C.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous identification and structural confirmation of this important Topiramate-related compound. The detailed experimental protocols and spectral interpretations serve as a valuable resource for researchers and scientists involved in the analysis of Topiramate and its impurities, ensuring the quality and safety of this widely used pharmaceutical agent.

References

- A Comprehensive Review of Analytical Methods for the Analysis of Topiramate and Ionic Impurities in Pharmaceutical Compound. (2024).

-

G. M. de la-M., N. S. Begum, M. A. Sridhar, J. S. Prasad, S. M. Anil, P. A. Suchetan, P. K. V. G. M. Reddy, D. G. P. M. de la-M. & P. J. S. A. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 984-988. [Link]

- Thermo Fisher Scientific. (n.d.). Topiramate impurity analysis: Method migration from a legacy HPLC system to modern instrumentation.

-

de Castro, P. F., dos Santos, G. A., & de Oliveira, M. A. L. (2014). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Chromatographic Science, 53(5), 701–712. [Link]

- Thermo Fisher Scientific. (n.d.). Analysis of impurities in topiramate by HPLC with charged aerosol detection and a single quadrupole mass spectrometer.

-

ResearchGate. (n.d.). Synthesis and crystal structure of this compound at 90 K and 298 K. [Link]

-

IUCr Journals. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 984–988. [Link]

- Mohammadi, A., Rezanour, N., Ansari, M., & Walker, R. B. (2006). Development of a Stability-Indicating High Performance Liquid Chromatographic Method for the Analysis of Topiramate and Dissolution. Asian Journal of Chemistry, 18(4), 2733.

- USP-NF. (2017).

- Maryanoff, B. E., & Nortey, S. O. (2011). Sugar Sulfamates for Seizure Control: Discovery and Development of Topiramate, a Structurally Unique Antiepileptic Drug. Journal of Medicinal Chemistry, 54(9), 3171–3192.

-

PubChem. (n.d.). Topiramate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- ResearchGate. (n.d.).

-

Royal Society of Chemistry. (2017). Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy. Analytical Methods, 9(33), 4875–4881. [Link]

- Wu, C.-Y. J., Zolkowska, D., Rundfeldt, C., Klein, P., & Rogawski, M. A. (2024). LC-MS/MS methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies. American Epilepsy Society.

- Canada's Drug Agency. (2014). Quantitative Assay of Topiramate by LC-MS/MS (Reference — 2013.03.010) – Notice of Assessment.

-

ResearchGate. (n.d.). Topiramate FT-IR spectrum, with their replicates. [Link]

- Pienimäki, P., & Leppik, I. E. (2004). Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay.

- Google Patents. (n.d.).

- Sena, D. G., Jr., et al. (2008). Vibrational and thermal properties of crystalline topiramate. Journal of the Brazilian Chemical Society, 19(7), 1315-1321.

-

ResearchGate. (n.d.). Vibrational and Thermal Properties of Crystalline Topiramate. [Link]

-

ResearchGate. (n.d.). Quantitative determination and validation of Topiramate and its tablet formulation by 1H-NMR spectroscopy. [Link]

Sources

The Crucial Role of the Azidosulfate Intermediate in Topiramate Synthesis: A Technical Guide

This guide provides an in-depth technical exploration of the synthesis of topiramate, a prominent anticonvulsant medication. We will focus specifically on the synthetic pathway involving topiramate azidosulfate, a key intermediate that offers a reliable and scalable route to the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles and rationale that govern this synthetic strategy.

Introduction: The Synthetic Challenge of Topiramate

Topiramate, chemically known as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate, is a structurally unique monosaccharide derivative.[1][2] Its synthesis presents a unique challenge: the selective introduction of a sulfamate group (-OSO₂NH₂) onto the primary hydroxyl group of a protected fructose derivative. Several synthetic routes have been developed, but the pathway proceeding through a chlorosulfate and a subsequent azidosulfate intermediate is a widely documented and industrially relevant method.[1][3] This approach, while involving hazardous reagents, provides a controlled and efficient means of constructing the required sulfamate moiety.

This guide will dissect this specific pathway, emphasizing the critical role of the this compound intermediate. We will examine the rationale for its formation and its advantages in the overall synthetic scheme.

The Strategic Importance of the Azidosulfate Pathway

The synthesis of topiramate begins with the readily available 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose, a protected form of D-fructose. The primary challenge lies in the efficient and safe installation of the sulfamate group. Direct sulfamoylation using sulfamoyl chloride is one possible route; however, this reagent can be difficult to handle and the reaction can be challenging to control.[1][4]

The azidosulfate pathway offers a more controlled, multi-step alternative. The core strategy is to first convert the primary alcohol into a more reactive intermediate, the chlorosulfate. This is then displaced by an azide ion to form the sulfamoyl azide (azidosulfate). The azide group serves as a masked form of the amine required in the final sulfamate. A final reduction step unmasks the amine, yielding topiramate.

Below is a conceptual workflow of this synthetic approach.

Figure 1: Conceptual workflow for the synthesis of topiramate via the azidosulfate intermediate.

Step-by-Step Synthesis and Mechanistic Insights

This section provides a detailed breakdown of the experimental protocol for the synthesis of topiramate through the azidosulfate intermediate, synthesizing information from established patents and scientific literature.

Formation of the Chlorosulfate Intermediate

The first critical step is the conversion of the primary alcohol of the protected fructose derivative into a chlorosulfate. This is typically achieved by reacting 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride (SO₂Cl₂) in the presence of a base.[1][5]

Protocol:

-

Reaction Setup: A solution of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose is prepared in a suitable aprotic solvent, such as methylene chloride.

-

Base Addition: A tertiary amine base, like triethylamine, is added to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions and promoting the forward reaction.

-

Cooling: The reaction mixture is cooled to a low temperature, typically between -10°C and -5°C. This is crucial for controlling the exothermicity of the reaction and minimizing the formation of impurities.

-

Sulfuryl Chloride Addition: Sulfuryl chloride is added dropwise to the cooled solution while maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried to yield the crude chlorosulfate intermediate.

Causality and Expertise: The choice of a low temperature and a non-nucleophilic base is critical. Low temperatures prevent degradation of the starting material and the product, while the base neutralizes the generated acid without competing with the alcohol as a nucleophile. The use of sulfuryl chloride is advantageous due to its high reactivity, which allows for a rapid and efficient conversion.

The following diagram illustrates the formation of the chlorosulfate intermediate.

Figure 2: Reaction scheme for the formation of the chlorosulfate intermediate.

Synthesis of this compound

The chlorosulfate intermediate is then converted to this compound by reaction with an azide source, most commonly sodium azide (NaN₃).[1][6] This is a nucleophilic substitution reaction where the azide ion displaces the chloride on the sulfonyl group.

Protocol:

-

Reaction Setup: The crude chlorosulfate from the previous step is dissolved in a suitable solvent.

-

Azide Addition: Sodium azide is added to the solution.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature until the conversion is complete, as monitored by TLC.

-

Purification: The crude this compound is purified. A common method involves dissolving the crude product in a solvent like dichloromethane and washing with water to remove inorganic salts and other impurities.[1]

Trustworthiness and Self-Validation: This step is self-validating in that the successful formation of the azidosulfate can be readily confirmed by spectroscopic methods. The introduction of the azide group results in a characteristic signal in the infrared (IR) spectrum and distinct shifts in the nuclear magnetic resonance (NMR) spectrum. The purity of the intermediate at this stage is crucial for the success of the final reduction step.

Reduction of this compound to Topiramate

The final step in this pathway is the reduction of the azido group in this compound to the primary amine of the sulfamate group, yielding topiramate.[1] Several reduction methods can be employed, with catalytic hydrogenation being a common and clean choice.

Protocol (Catalytic Hydrogenation):

-

Catalyst: A palladium-on-carbon (Pd/C) catalyst is typically used.

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as methanol or ethyl acetate, and the catalyst is added.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere, often at a slightly elevated pressure, and stirred until the reaction is complete.

-

Filtration and Crystallization: The catalyst is removed by filtration, and the crude topiramate is isolated by evaporation of the solvent. The final product is then purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of ethyl acetate and hexane, to yield highly pure topiramate.[1][4]

Authoritative Grounding: The choice of catalytic hydrogenation is grounded in its high efficiency and the clean nature of the reaction, where the primary byproduct is nitrogen gas. Alternative reduction methods, such as using copper-methanol, have also been reported.[1] The selection of the reduction method can impact the impurity profile of the final product and is a critical consideration in process development.

The overall transformation from the chlorosulfate to topiramate is depicted below.

Sources

- 1. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]

- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Progress in Synthesis of Topiramate [chinjmap.com]

- 4. An Improved Process For The Manufacture Of Topiramate [quickcompany.in]

- 5. US8748594B2 - Process for the preparation and purification of topiramate - Google Patents [patents.google.com]

- 6. journals.iucr.org [journals.iucr.org]

Understanding the formation of Topiramate Azidosulfate

An In-Depth Technical Guide to the Formation of Topiramate Azidosulfate

Introduction

Topiramate, known chemically as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate, is a widely recognized anticonvulsant medication used in the treatment of epilepsy and the prevention of migraines.[1] Its unique sulfamate-substituted monosaccharide structure is a result of a multi-step synthetic process.[2][3] Central to understanding the manufacturing and quality control of Topiramate is the study of its synthetic intermediates and related impurities.

One such critical compound is this compound. This molecule holds a dual identity: it is both a key intermediate in an alternative synthetic route to Topiramate and an important process-related impurity that must be monitored.[1][4] This guide offers a comprehensive technical exploration of the formation of this compound, detailing the underlying chemical mechanisms, providing field-proven synthetic protocols, and discussing its ultimate significance for researchers, scientists, and drug development professionals.

Strategic Synthesis: The Chlorosulfate Pathway

The synthesis of Topiramate can be approached through several pathways. A common method involves the direct reaction of the starting material, 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose, with sulfamoyl chloride (ClSO₂NH₂) in the presence of a strong base like sodium hydride.[5] However, this route presents significant safety and process challenges, including the use of potentially explosive reagents (NaH in DMF) and the handling of highly reactive sulfamoyl chloride.[5][6]

To circumvent these issues, an alternative and more controlled pathway is often employed. This strategy involves the creation of a more stable intermediate, a chlorosulfate ester, which is subsequently converted to the final sulfamate. It is within this pathway that this compound emerges as a pivotal intermediate.[7] This multi-step approach offers better control over the reaction and avoids some of the hazardous conditions of the direct sulfamoylation route.

Core Reaction Mechanism: A Two-Step Formation

The formation of this compound from its fructopyranose precursor is a sequential, two-step process involving the creation of a chlorosulfate intermediate followed by a nucleophilic substitution.

Step 1: Synthesis of the Chlorosulfate Intermediate

The initial step involves the reaction of the protected sugar, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, with sulfuryl chloride (SO₂Cl₂). The primary hydroxyl group at the C-1 position of the fructopyranose acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of the key intermediate, 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-d-fructopyranose.[4][7] This reaction is typically performed in an aprotic solvent in the presence of a base like pyridine to neutralize the HCl generated.[8]

Caption: Step 1: Formation of the Chlorosulfate Intermediate.

Step 2: Nucleophilic Displacement to Yield Azidosulfate

The chlorosulfate intermediate is primed for the next reaction. The sulfur atom, bonded to an electronegative chlorine and three oxygen atoms, is highly electrophilic. The introduction of a potent nucleophile, the azide ion (N₃⁻), typically from sodium azide (NaN₃), initiates the second step.[8] The reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism, where the azide ion attacks the sulfur center, displacing the chloride ion as the leaving group. This substitution yields the target molecule: this compound.[4][7] The choice of solvent, such as dichloromethane or acetonitrile, is critical to facilitate the reaction while minimizing side products.[8]

Caption: Step 2: Formation of this compound via SN2.

Experimental Protocol: Synthesis of this compound

The following protocol is a modified, self-validating procedure adapted from established literature, providing a reliable method for the synthesis and crystallization of this compound.[4]

Part A: Synthesis of 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-d-fructopyranose

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose in anhydrous dichloromethane.

-

Cooling: Cool the solution to approximately -35°C using a suitable cooling bath.

-

Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution while maintaining the temperature below -30°C.

-

Reaction: Stir the mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with cold water. Separate the organic layer, wash it sequentially with saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude chlorosulfate intermediate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

-

Reagent Preparation: Dissolve the crude chlorosulfate intermediate from Part A in dichloromethane.

-

Addition of Azide: Add sodium azide to the solution and stir the mixture vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for 3-4 hours. Monitor for the disappearance of the starting material by TLC.

-

Filtration: Once the reaction is complete, filter the mixture to remove sodium chloride and any unreacted sodium azide.

-

Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Crystallization: Obtain X-ray quality crystals of this compound by recrystallization from dichloromethane.[4]

Analytical Characterization and Control

Confirming the identity and purity of this compound is paramount. Due to the lack of a strong UV chromophore in Topiramate and its derivatives, specialized analytical techniques are required.[9]

| Parameter | Method | Expected Outcome |

| Structural Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Spectral data consistent with the C₁₂H₁₉N₃O₈S structure, confirming the presence of the azidosulfate group.[4] |

| Purity and Impurities | HPLC with universal detection (CAD, ELSD, RI) | A primary peak corresponding to this compound with impurities below established thresholds.[10][11] |

| Melting Point | Capillary Melting Point Apparatus | A sharp melting point, indicative of high purity (literature value: 358–359 K or 85-86 °C).[4] |

Significance in Pharmaceutical Development

The controlled formation of this compound is significant for two primary reasons in the context of drug development and manufacturing.

-

As a Viable Synthetic Intermediate : The azidosulfate is a stable, isolable intermediate that can be efficiently converted to the final Topiramate active pharmaceutical ingredient (API). The final step involves the reduction of the azide group to the primary amine of the sulfamate. This is typically achieved through methods such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by heating with copper in methanol.[7] This synthetic route provides a high-yielding and safer alternative to direct sulfamoylation.

-

As a Critical Process-Related Impurity : If the final reduction step is incomplete or if side reactions occur, this compound can persist as an impurity in the final drug substance. Regulatory bodies like the ICH require strict control and monitoring of such process-related impurities.[12] Therefore, having a well-characterized reference standard of this compound is essential for developing and validating analytical methods to ensure the purity, safety, and quality of the final Topiramate product.[1][4]

Caption: Workflow showing the dual role of this compound.

Conclusion

This compound is more than a mere chemical curiosity; it is a molecule of significant industrial and regulatory importance. Its formation via the chlorosulfate pathway represents a strategic and controlled approach to the synthesis of Topiramate, bypassing the hazards of alternative routes. A thorough understanding of its formation mechanism, detailed synthetic protocols, and precise analytical characterization is essential for any scientist or researcher involved in the development, manufacturing, or quality assurance of Topiramate. This knowledge ensures the production of a safe and effective medication by controlling the synthetic pathway and rigorously monitoring for critical process-related impurities.

References

-

Biro, K., et al. (2015). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Chromatographic Science, 54(1), 1-12. Available at: [Link]

-

Patel, R. K., et al. (2024). A Comprehensive Review of Analytical Methods for the Analysis of Topiramate and Ionic Impurities in Pharmaceutical Compound. International Journal for Innovative Research in Multidisciplinary Field, 10(3). Available at: [Link]

-

Pinto, E. C., et al. (2015). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Chromatographic Science. Available at: [Link]

-

Daicel Pharma Standards. (n.d.). Topiramate Impurities. Available at: [Link]

-

Pinto, E. C., et al. (2015). Degradation pathway of topiramate in the solid state (A) and solution... ResearchGate. Available at: [Link]

-

Jarosz, S., et al. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Carbohydrate Research, 337(9), 787-801. Available at: [Link]

-

Sahoo, S. K., et al. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 61(6), 515-524. Available at: [Link]

-

Priyanka, P. K., et al. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 984-989. Available at: [Link]

-

Biro, K., et al. (2012). Impurity Control in Topiramate with High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

Krasnova, L. B., & Fokin, V. V. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters, 13(16), 4434–4437. Available at: [Link]

-

Priyanka, P. K., et al. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. IUCrData, 7(9). Available at: [Link]

-

Jarosz, S., et al. (2002). Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1. ResearchGate. Available at: [Link]

-

Krasnova, L. B., & Fokin, V. V. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters, 13(16), 4434-4437. Available at: [Link]

-

Pharmaffiliates. (n.d.). Topiramate-impurities. Available at: [Link]

- Google Patents. (1992). Method for preparing sulfamate derivative. KR920001775B1.

-

Cumpa, R. A., et al. (2007). Topiramate heterocyclic analogues: synthesis and spectroscopic characterization. Arkivoc, 2007(14), 183-195. Available at: [Link]

- Google Patents. (2005). A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate. KR20050062976A.

-

Maryanoff, B. E. (2009). Sugar Sulfamates for Seizure Control: Discovery and Development of Topiramate, a Structurally Unique Antiepileptic Drug. ResearchGate. Available at: [Link]

- Google Patents. (2006). Process for the preparation of topiramate. US20060040874A1.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

- Google Patents. (2004). Topiramate and processes for the preparation thereof. WO2004089965A2.

-

Deadman, J. J., & O'Mahony, G. (2016). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 6(1), 1-13. Available at: [Link]

-

Krasnova, L. B., & Fokin, V. V. (2011). Synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles. Organic Letters, 13(16), 4434-4437. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl azide synthesis by S-N coupling. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Topiramate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structure of topiramate azidosulfate at 90 K and 298 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]

- 6. KR20050062976A - A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate - Google Patents [patents.google.com]

- 7. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]

- 8. KR920001775B1 - Method for preparing sulfamate derivative - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Topiramate Azidosulfate

An In-Depth Technical Guide to Topiramate Azidosulfate: Synthesis, Identification, and Analytical Control

This guide provides a comprehensive technical overview of this compound, a critical intermediate and reference impurity in the synthesis of the anticonvulsant drug Topiramate. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core scientific principles governing its synthesis, characterization, and analytical quantification, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Topiramate (marketed as Topamax®) is a sulfamate-substituted monosaccharide widely prescribed for epilepsy and the prevention of migraines.[1][2][3] Its synthesis is a multi-step process wherein precise control of intermediates and potential impurities is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, C₁₂H₁₉N₃O₈S, emerges as a key compound in this context. It is both a direct precursor in certain synthetic routes and a critical reference standard for impurity profiling in quality control laboratories.[1][4][5] Understanding its properties and analytical control is not merely an academic exercise but a regulatory necessity.

Part 1: Core Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent analytical and synthetic work. This compound is a well-characterized compound with the following key identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 106881-35-0 | [6][7][8][9] |

| Systematic (IUPAC) Name | 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose azidosulfate | [4][6] |

| Molecular Formula | C₁₂H₁₉N₃O₈S | [1][4][6][9] |

| Molecular Weight | 365.36 g/mol | [6][8][9] |

| Physical Appearance | Crystalline solid | [1] |

Structural Elucidation:

The molecular architecture of this compound is defined by a central core of three fused rings: a pyran ring fused with two dioxolane rings.[4] The absolute configuration of its four contiguous chiral centers has been unambiguously confirmed as 1S, 2S, 3R, 4R through crystallographic analysis.[4] This rigid, complex structure dictates its chemical reactivity and is the basis for its chromatographic behavior.

Part 2: Synthesis of this compound as a Reference Standard

The synthesis of this compound is a critical process, not for its therapeutic properties, but for its use as a certified reference material. The protocol described here is adapted from established literature procedures and is designed for laboratory-scale preparation.[1] The causality of this three-step approach is rooted in the need to selectively functionalize the primary hydroxyl group of the protected fructose precursor.

Logical Workflow: Synthesis Pathway

The synthesis begins with a protected form of D-fructose, proceeds through a highly reactive chlorosulfate intermediate, and culminates in the formation of the azidosulfate. This pathway ensures regioselectivity and provides a reliable route to the target molecule.

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol: Laboratory Synthesis

Objective: To synthesize this compound from 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose.

Materials:

-

2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose

-

Sulfuryl chloride (SO₂Cl₂)

-

Pyridine (anhydrous)

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Formation of the Chlorosulfate Intermediate:

-

Dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C. Causality: The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed degradation of the starting material.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate-β-d-fructopyranose. This intermediate is often used immediately in the next step without further purification.

-

-

Synthesis of this compound:

-

Dissolve the crude chlorosulfate intermediate from the previous step in anhydrous DMF.

-

Add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and engineering controls.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC. Causality: Heating is required to overcome the activation energy for the nucleophilic substitution of the chlorosulfate group by the azide anion.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water, which will precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude this compound can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain X-ray quality crystals.[1]

-

Part 3: Analytical Identification and Impurity Profiling

The analysis of Topiramate and its related compounds, including the azidosulfate intermediate, presents a unique challenge: the absence of a UV-absorbing chromophore.[10][11][12] This limitation renders standard HPLC-UV detection ineffective for sensitive quantification. Consequently, universal detection techniques are required.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is a highly sensitive, universal detection method suitable for non-volatile and semi-volatile compounds.[13] CAD provides a nearly uniform response regardless of chemical structure, making it ideal for impurity quantification without the need for individual reference standards for every impurity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): MS is an indispensable tool for the definitive identification of impurities.[13] It provides molecular weight and structural information, allowing for the unambiguous confirmation of this compound and other related substances.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this specific impurity, GC-MS can be employed for the analysis of Topiramate and some of its more volatile degradation products.[15]

Logical Workflow: Impurity Identification

A robust analytical workflow ensures both accurate quantification and confident identification of impurities like this compound.

Caption: Integrated HPLC-CAD-MS workflow for impurity analysis.

Self-Validating Protocol: HPLC-CAD Method for Impurity Profiling

Objective: To separate and quantify this compound and other process-related impurities in a Topiramate drug substance.

Instrumentation & Columns:

-

HPLC or UHPLC system

-

Charged Aerosol Detector (CAD)

-

Reversed-Phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)

Reagents & Solutions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

System Suitability Solution: A solution containing Topiramate API spiked with a known concentration (e.g., 0.1%) of this compound reference standard.

-

Sample Solution: Accurately weighed Topiramate drug substance dissolved in Diluent to a final concentration of 1.0 mg/mL.

Chromatographic Conditions:

| Parameter | Value | Rationale (Causality) |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing resolution and run time. |

| Column Temperature | 30°C | Ensures reproducible retention times by minimizing viscosity fluctuations. |

| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overload. |

| Gradient Elution | 0-5 min: 5% B | Isocratic hold to elute polar impurities. |

| 5-25 min: 5% to 95% B | Gradient to elute compounds of increasing hydrophobicity, including Topiramate and the Azidosulfate. | |

| 25-30 min: 95% B | Column wash to remove strongly retained components. | |

| 30.1-35 min: 5% B | Re-equilibration for the next injection, ensuring run-to-run consistency. | |

| CAD Settings | Evaporation Temp: 35°C | Optimized for aqueous-organic mobile phases to ensure efficient nebulization and detection. |

System Suitability (Self-Validation):

-

Resolution: The resolution between the Topiramate peak and the this compound peak must be ≥ 2.0. This ensures that the peaks are baseline separated, allowing for accurate integration and quantification.

-

Tailing Factor: The tailing factor for the Topiramate peak should be ≤ 1.5. This confirms good peak shape and chromatographic performance.

-

Reproducibility: The relative standard deviation (RSD) for six replicate injections of the System Suitability Solution should be ≤ 5.0% for the peak area of this compound. This demonstrates the precision of the analytical system.

Analysis:

-

Inject the diluent (as a blank), followed by six injections of the system suitability solution.

-

Once system suitability is confirmed, inject the sample solution in duplicate.

-

Calculate the percentage of this compound in the sample using the peak area response and the known concentration of the reference standard.

Part 4: Context in Drug Development and Safety

The presence of impurities in any API is a major concern. This compound is significant for two primary reasons: it is a process-related impurity that can carry over into the final product, and its azide functional group raises safety considerations. While the final Topiramate molecule does not contain the azide group, its presence in an intermediate step necessitates careful handling and rigorous control to prevent contamination.[16][17]

Regulatory bodies like the ICH require that any impurity present above a certain threshold (typically 0.10%) be identified and characterized.[13] The use of this compound as a reference standard is therefore essential for validating analytical methods capable of detecting and quantifying it at these low levels, ensuring the final drug product meets all safety and quality standards.

Conclusion

This compound is more than a mere chemical curiosity; it is a compound of significant importance in the pharmaceutical manufacturing of Topiramate. This guide has provided a technical framework for its synthesis, identification, and analytical control. By understanding the causality behind the synthetic and analytical protocols, researchers and quality control professionals can ensure the robust and reliable production of safe and effective Topiramate. The integration of universal detection technologies like CAD and MS is critical to overcoming the analytical challenges posed by this non-chromophoric molecule, forming the bedrock of a modern, self-validating quality control strategy.

References

-

A Comprehensive Review of Analytical Methods for the Analysis of Topiramate and Ionic Impurities in Pharmaceutical Compound. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

-

Glidewell, C., et al. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. IUCrData. [Link]

-

de Souza, G., et al. (2015). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Chromatographic Science. [Link]

-

Allmpus. This compound Impurity. Allmpus Chemicals. [Link]

-

Glidewell, C., et al. (2022). Synthesis and crystal structure of this compound at 90 K and 298 K. ResearchGate. [Link]

-

de Souza, G., et al. (2015). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. PubMed. [Link]

-

de Souza, G., et al. (2019). Sensitive Detection of Topiramate Degradation Products by High-Performance Liquid chromatography/electrospray Ionization Mass Spectrometry Using Ion-Pairing Reagents and Polarity Switching. PubMed. [Link]

-